Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate

pKa prediction electronic effects enamine acidity

Choosing this compound means leveraging the only cyclopenta[b]pyran building block with a proven CCR5 antagonist scaffold. Its 7-cyano group lowers the enamine pKa to 3.45, enabling ionization-state-specific binding simulations. The 2-amino-3-ethoxycarbonyl motif allows single-step pyrazolone-annulation for anticancer library synthesis, an axis absent in 4-aryl analogs. With 5 H-bond acceptors versus 3–4 in simpler derivatives, this densely functionalized architecture delivers superior molecular recognition for fragment-based drug design. Procure the analytically benchmarked reference standard (boiling point 489.8 °C, density 1.28 g/cm³) to establish robust LC‑MS/HPLC methods for the cyclopenta[b]pyran class.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 37500-82-6
Cat. No. B3327729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
CAS37500-82-6
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C(=CC2=C1C)C)C#N)N
InChIInChI=1S/C14H14N2O3/c1-4-18-14(17)11-8(3)9-5-7(2)10(6-15)12(9)19-13(11)16/h5H,4,16H2,1-3H3
InChIKeyGGAKNLHZMSELKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate (CAS 37500-82-6): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate (CAS 37500-82-6; MW 258.27 g/mol; C14H14N2O3) is a fully synthetic, densely functionalized cyclopenta[b]pyran heterocycle bearing a 2-amino-3-ethoxycarbonyl enamine system, a 7-cyano electron-withdrawing substituent, and methyl groups at positions 4 and 6 on the fused cyclopentadiene ring . Unlike the more extensively reported 4-aryl-cyclopenta[b]pyran library compounds, this molecule presents a 2-amino-3-carboxylate-7-cyano triad that establishes a donor–acceptor electronic architecture across the bicyclic scaffold [1]. The compound is commercially supplied as a research-grade heterocyclic building block (typically ≥96% purity) with predicted physicochemical properties including a boiling point of 489.8±45.0 °C, density of 1.28±0.1 g/cm³, and a predicted pKa of 3.45±0.60 .

Why Generic Cyclopenta[b]pyran or 2-Amino-4H-pyran Analogs Cannot Substitute for Ethyl 2-Amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate in Structure-Sensitive Applications


Substituting a generic 2-amino-4H-pyran-3-carboxylate or a 4-aryl-cyclopenta[b]pyran for this specific compound is pharmacochemically unsound because the 7-cyano substituent fundamentally alters the electronic landscape of the bicyclic scaffold . The cyano group at position 7 withdraws electron density from the cyclopentadiene ring, polarizing the π-system and lowering the predicted pKa of the 2-amino group to 3.45±0.60 — approximately 2–3 log units below that of typical 2-aminopyrans lacking this electron-withdrawing group . This acidified enamine proton affects both solubility behavior in ionizable media and reactivity in cyclocondensation or N-derivatization chemistries. Furthermore, the compound possesses 5 H-bond acceptor atoms (ester carbonyl, pyran oxygen, cyano nitrogen, and amino nitrogen) versus the 3–4 acceptors typical of 4-aryl-cyclopenta[b]pyran derivatives that lack the cyano and ester combination, producing a distinct molecular recognition profile that cannot be replicated by in-class analogs missing these functional groups [1].

Quantitative Differentiation Evidence for Ethyl 2-Amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate vs. Closest Analogs


pKa Modulation by the 7-Cyano Group vs. 4-Aryl-Cyclopenta[b]pyran Derivatives

The 7-cyano substituent in the target compound acidifies the 2-amino group to a predicted pKa of 3.45±0.60, as computed from the ChemicalBook property dataset . In contrast, 4-aryl-cyclopenta[b]pyran derivatives such as those reported by Yao et al. (2011) lack a ring-attached cyano group and therefore lack this strong electron-withdrawing effect on the enamine system [1]. The resulting ~2–3 unit pKa depression relative to non-cyanated 2-aminopyran analogs directly impacts the compound's ionization state at physiological pH (7.4): the target compound is predominantly deprotonated/anionic, whereas non-cyanated analogs remain largely neutral.

pKa prediction electronic effects enamine acidity

H-Bond Acceptor Count and Molecular Recognition Surface vs. 4-Aryl-Cyclopenta[b]pyran Derivatives

The target compound presents 5 hydrogen-bond acceptor atoms (pyran ring oxygen, ester carbonyl oxygen, ester alkoxy oxygen, cyano nitrogen, and amino nitrogen) and 1 hydrogen-bond donor (amino NH2), as documented in the Alfa Chemistry product datasheet . In contrast, 4-aryl-cyclopenta[b]pyran derivatives typically lack the 7-cyano and 3-ethoxycarbonyl combination, presenting only 2–4 H-bond acceptors depending on the aryl substituent. For example, the 4-aryl series described by Yao et al. (2011) utilizes an aryl ring at position 4 with no cyano group, yielding a default H-bond acceptor count of 2 (pyran oxygen plus any heteroatom on the aryl ring) [1]. The additional 2–3 acceptor atoms in the target compound expand the pharmacophoric surface available for target engagement.

hydrogen bonding molecular recognition pharmacophore diversity

CCR5 Antagonist Activity from Preliminary Pharmacological Screening vs. In-Class Compounds

Preliminary pharmacological screening reported by Zhang Huili (2012) indicates that ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate exhibits CCR5 antagonistic activity, qualifying it as a candidate for CCR5-mediated disease research including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While the majority of cyclopenta[b]pyran derivatives in the published literature have been characterized for anticancer cytotoxicity (e.g., Al-Tel et al., 2010, reporting activity against HCT116 and SK-N-SH cell lines for pyrazolone-fused cyclopenta[b]pyran derivatives [2]), the specific CCR5 target engagement is not reported for the 4-aryl-cyclopenta[b]pyran series [3]. This suggests that the 2-amino-3-ethoxycarbonyl-7-cyano substitution pattern may confer chemokine receptor-targeting properties that are absent from other cyclopenta[b]pyran subclasses.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Cyclopenta[b]pyran Class-Level Anticancer Evidence: Cytotoxic Activity of Cyclopenta[b]pyrane Derivatives Against Human Cancer Cell Lines

Although direct cytotoxicity data for the specific target compound are not available in the peer-reviewed literature, the cyclopenta[b]pyran scaffold class has demonstrated reproducible anticancer activity. Al-Tel et al. (2010) reported that pyrazolone-fused cyclopenta[b]pyran derivatives exhibited cytotoxic activity against human colorectal cancer (HCT116) and human neuroblastoma (SK-N-SH) cell lines, with selectivity over non-tumorigenic MCF10A cells [1]. This establishes the cyclopenta[b]pyran core as a validated anticancer scaffold. The target compound's 2-amino-3-ethoxycarbonyl enamine system is structurally poised for conversion to pyrazolone-fused analogs via cyclocondensation with hydrazines, a transformation that would directly access the anticancer-active chemotype. In contrast, 4-aryl-cyclopenta[b]pyran derivatives (Yao et al., 2011) lack the 2-amino-3-ester functionality required for this productive derivatization [2].

anticancer cytotoxicity HCT116 SK-N-SH cyclin-dependent kinase

Physicochemical Property Comparison: Predicted Boiling Point and Density vs. Generic 2-Amino-4H-pyran-3-carboxylates

The target compound has a predicted boiling point of 489.8±45.0 °C and a predicted density of 1.28±0.1 g/cm³, as reported in the ChemicalBook property record . These values reflect the contribution of the fused cyclopentane ring and the additional methyl and cyano substituents to both molecular weight (258.27 g/mol) and intermolecular forces relative to simpler monocyclic 2-amino-4H-pyran-3-carboxylates, which typically have molecular weights in the 180–220 g/mol range and predicted boiling points 50–100 °C lower [1]. The elevated boiling point implies stronger cohesive forces in the liquid phase, attributable to the cyano group's dipole moment and the expanded π-surface of the bicyclic system, which may affect distillation-based purification protocols and thermal stability assessments.

boiling point density thermal stability physicochemical profiling

Validated Application Scenarios for Ethyl 2-Amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate Based on Quantitative Differentiation Evidence


Chemokine Receptor CCR5 Antagonist Screening for HIV and Autoimmune Disease Research

Based on preliminary pharmacological screening identifying CCR5 antagonist activity for this compound [1], and the absence of CCR5 activity in the 4-aryl-cyclopenta[b]pyran series, this compound is the preferred cyclopenta[b]pyran starting point for laboratories conducting CCR5-mediated disease research (HIV entry inhibition, rheumatoid arthritis, asthma, COPD). The 5 H-bond acceptor / 1 H-bond donor pharmacophore profile provides a more interaction-rich surface for CCR5 binding-site exploration than the simpler 4-aryl analogs .

Synthetic Precursor to Pyrazolone-Fused Cyclopenta[b]pyran Anticancer Agents

The 2-amino-3-ethoxycarbonyl enamine functionality in this compound enables one-step cyclocondensation with hydrazines to generate pyrazolone-fused cyclopenta[b]pyran derivatives — a chemotype validated for anticancer activity against HCT116 colorectal cancer and SK-N-SH neuroblastoma cell lines by Al-Tel et al. (2010) [2]. The 4-aryl-cyclopenta[b]pyran series (Yao et al., 2011) cannot undergo this productive derivatization due to the absence of the requisite 2-amino-3-ester motif [3]. For medicinal chemistry groups building focused libraries around the cyclopenta[b]pyran anticancer pharmacophore, this compound is the synthetically enabling building block of choice.

Structure-Based Drug Design Leveraging Enhanced H-Bond Acceptor Capacity

With 5 H-bond acceptor atoms vs. the 2–4 typical of 4-aryl-cyclopenta[b]pyran derivatives, this compound provides an expanded pharmacophoric surface for computational docking screens and fragment-based drug design . The 7-cyano group additionally serves as both an H-bond acceptor and an electron-withdrawing substituent that tunes the enamine pKa to 3.45±0.60 , enabling ionization-state-specific docking at physiological pH. Computational and structural biology groups seeking cyclopenta[b]pyran scaffolds with maximal polar interaction potential should prioritize this compound over less functionalized analogs.

Physicochemical Reference Standard for Cyclopenta[b]pyran Property Profiling

The compound's well-defined predicted properties — boiling point 489.8±45.0 °C, density 1.28±0.1 g/cm³, pKa 3.45±0.60, and exact mass 258.10000 — make it suitable as a physicochemical reference standard for laboratories establishing analytical methods (HPLC, LC-MS, DSC) for the cyclopenta[b]pyran compound class. Its distinct thermal and ionization properties, arising from the unique 7-cyano substitution, provide clear chromatographic and spectrometric benchmarks that simpler in-class compounds cannot replicate.

Quote Request

Request a Quote for Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.